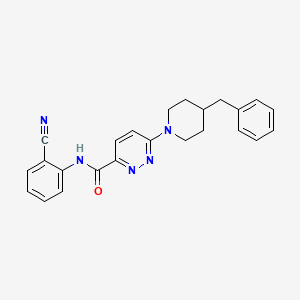
6-(4-benzylpiperidin-1-yl)-N-(2-cyanophenyl)pyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(4-benzylpiperidin-1-yl)-N-(2-cyanophenyl)pyridazine-3-carboxamide is a useful research compound. Its molecular formula is C24H23N5O and its molecular weight is 397.482. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Acetylcholinesterase Inhibition
- Design and Synthesis for Acetylcholinesterase Inhibition : Research by Contreras et al. (2001) and Contreras et al. (1999) focused on the design, synthesis, and structure-activity relationships of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives, including compounds structurally related to 6-(4-benzylpiperidin-1-yl)-N-(2-cyanophenyl)pyridazine-3-carboxamide. These compounds were found to be effective acetylcholinesterase inhibitors, providing insights into potential treatments for diseases like Alzheimer's (Contreras et al., 2001) (Contreras et al., 1999).
Antiviral Activity
- Synthesis and Evaluation as HIV Inhibitors : Heinisch et al. (1996) synthesized a series of compounds, including derivatives of pyridazine, to evaluate their potential as HIV-1 reverse transcriptase inhibitors. This study highlights the use of pyridazine derivatives, similar to the compound , in developing antiviral therapies (Heinisch et al., 1996).
Anticonvulsant Properties
- Evaluation in Animal Models of Epilepsy : A study by Hallot et al. (1986) on 6-aryl-3-(hydroxypolymethyleneamino)pyridazines, which share structural features with the compound , demonstrated significant anticonvulsant activity in various animal models. This research points to the potential application of such compounds in epilepsy treatment (Hallot et al., 1986).
Cancer Research and Imaging
- Positron Emission Tomography Imaging in Cancer : Silvers et al. (2016) explored the design, synthesis, and evaluation of pyridazine-3-carboxamide derivatives for imaging stearoyl-CoA desaturase-1 in cancer cells using positron emission tomography. This study demonstrates the application of pyridazine derivatives in advanced imaging techniques for cancer research (Silvers et al., 2016).
Dyes and Textiles
- Application in Dyeing Polyester Fibers : Khalifa et al. (2015) conducted research on synthesizing novel heterocyclic aryl monoazo organic compounds, including pyridazine derivatives, for use as disperse dyes in polyester fibers. This study indicates the utility of pyridazine compounds in textile applications (Khalifa et al., 2015).
Corrosion Inhibition
- Inhibition of Iron Corrosion : Research by Chetouani et al. (2003) and Mashuga et al. (2017) investigated the use of pyridazine derivatives as corrosion inhibitors for iron in hydrochloric acid solutions. These studies highlight the potential of such compounds in industrial applications, particularly in corrosion prevention (Chetouani et al., 2003) (Mashuga et al., 2017).
Properties
IUPAC Name |
6-(4-benzylpiperidin-1-yl)-N-(2-cyanophenyl)pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O/c25-17-20-8-4-5-9-21(20)26-24(30)22-10-11-23(28-27-22)29-14-12-19(13-15-29)16-18-6-2-1-3-7-18/h1-11,19H,12-16H2,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFJVLDVSIPFZCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C3=NN=C(C=C3)C(=O)NC4=CC=CC=C4C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

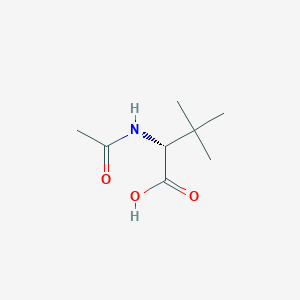

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2493260.png)

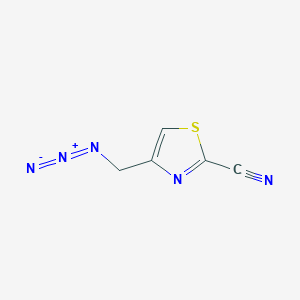

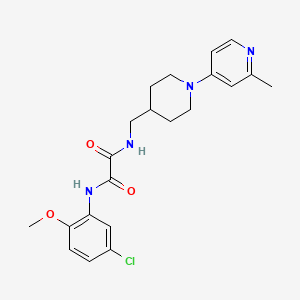
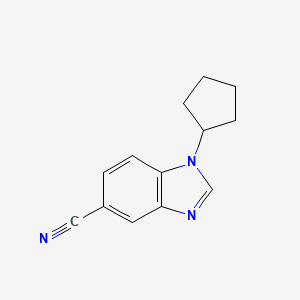
![4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-(2-ethoxyphenyl)benzamide](/img/structure/B2493269.png)
![N-{[5-(butylsulfanyl)-4-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]methyl}-2,4-dichlorobenzamide](/img/structure/B2493270.png)


![(E)-N-(3-allyl-6-isopropylbenzo[d]thiazol-2(3H)-ylidene)-2-(2-chlorophenyl)acetamide](/img/structure/B2493275.png)
